Cas no 887982-06-1 (6-(3-(Trifluoromethyl)phenyl)picolinic acid)

6-(3-(Trifluoromethyl)phenyl)picolinic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-(3-(Trifluoromethyl)phenyl)picolinic acid
- 6-(3-Trifluoromethylphenyl)-picolinic acid
- 6-[(3-Trifluoromethyl)phenyl]-pyridine-2-carboxylic acid
- 6-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
- 6-[(3-Trifluoromethyl)phenyl]pyridine-2-carboxylic acid
- SCHEMBL14152109
- CS-0322054
- 887982-06-1
- MFCD06410070
- TS-03497
- 6-(3-(Trifluoromethyl)phenyl)picolinicacid
- F78889
- DTXSID20647057
- 6-(3-Trifluoromethylphenyl)picolinic acid
- AKOS016013247
- YZNOMKDIUYYLSO-UHFFFAOYSA-N
- AB23988
- DB-333183
-
- MDL: MFCD06410070
- Inchi: InChI=1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)10-5-2-6-11(17-10)12(18)19/h1-7H,(H,18,19)
- InChI Key: YZNOMKDIUYYLSO-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC=C2)C(=O)O
Computed Properties
- Exact Mass: 267.05100
- Monoisotopic Mass: 267.05071298g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- PSA: 50.19000
- LogP: 3.46560
6-(3-(Trifluoromethyl)phenyl)picolinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 082411-1g |
6-[(3-Trifluoromethyl)phenyl]-pyridine-2-carboxylic acid, 97% |
887982-06-1 | 97% | 1g |
$488.00 | 2023-09-08 | |
Chemenu | CM171259-1g |
6-[(3-Trifluoromethyl)phenyl]-pyridine-2-carboxylic acid |
887982-06-1 | 95% | 1g |
$434 | 2021-08-05 | |
abcr | AB324822-5g |
6-(3-Trifluoromethylphenyl)picolinic acid, 95%; . |
887982-06-1 | 95% | 5g |
€1159.00 | 2025-02-27 | |
1PlusChem | 1P004B8D-1g |
6-(3-(Trifluoromethyl)phenyl)picolinic acid |
887982-06-1 | 97% | 1g |
$256.00 | 2024-04-20 | |
Aaron | AR004BGP-500mg |
6-(3-(Trifluoromethyl)phenyl)picolinic acid |
887982-06-1 | 97% | 500mg |
$197.00 | 2025-02-11 | |
A2B Chem LLC | AC00381-5g |
6-(3-(Trifluoromethyl)phenyl)picolinic acid |
887982-06-1 | 97% | 5g |
$810.00 | 2024-04-19 | |
Ambeed | A115908-1g |
6-(3-(Trifluoromethyl)phenyl)picolinic acid |
887982-06-1 | 95% | 1g |
$365.0 | 2024-04-16 | |
abcr | AB324822-5 g |
6-(3-Trifluoromethylphenyl)picolinic acid, 95%; . |
887982-06-1 | 95% | 5g |
€1159.00 | 2023-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392724-5g |
6-(3-(Trifluoromethyl)phenyl)picolinic acid |
887982-06-1 | 95% | 5g |
¥10920.00 | 2024-04-26 | |
Aaron | AR004BGP-5g |
6-(3-(Trifluoromethyl)phenyl)picolinic acid |
887982-06-1 | 97% | 5g |
$838.00 | 2025-02-11 |
6-(3-(Trifluoromethyl)phenyl)picolinic acid Related Literature
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
Additional information on 6-(3-(Trifluoromethyl)phenyl)picolinic acid
Compound CAS No. 887982-06-1: 6-(3-(Trifluoromethyl)phenyl)picolinic Acid
6-(3-(Trifluoromethyl)phenyl)picolinic acid, also known by its CAS registry number CAS No. 887982-06-1, is a chemically synthesized compound that has garnered significant attention in the fields of pharmacology, materials science, and organic synthesis. This compound is characterized by its unique structure, which combines a picolinic acid backbone with a trifluoromethyl-substituted phenyl group. The presence of the trifluoromethyl group imparts distinct electronic and steric properties to the molecule, making it a versatile building block for various applications.
The synthesis of 6-(3-(Trifluoromethyl)phenyl)picolinic acid typically involves multi-step organic reactions, often employing coupling agents and catalysts to achieve high yields. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving the scalability of production processes. This has made the compound more accessible for research and industrial applications.
In terms of applications, 6-(3-(Trifluoromethyl)phenyl)picolinic acid has shown promise in drug discovery, particularly in the development of metalloenzyme inhibitors. Its ability to coordinate with metal ions makes it a valuable ligand in constructing bioactive molecules. For instance, studies have demonstrated its potential as an inhibitor of zinc-dependent enzymes, which are implicated in various pathological conditions such as cancer and neurodegenerative diseases.
Beyond pharmacology, this compound has also found utility in materials science. Its coordination properties make it suitable for use in metal-organic frameworks (MOFs) and other porous materials. Recent research highlights its role in enhancing the stability and selectivity of MOFs for gas storage and separation applications. The incorporation of the trifluoromethyl group further tailors the material's properties, offering new possibilities for advanced materials design.
The electronic properties of 6-(3-(Trifluoromethyl)phenyl)picolinic acid have also been explored in the context of optoelectronic devices. Its ability to act as an electron-deficient ligand makes it a candidate for use in light-emitting diodes (LEDs) and photovoltaic cells. Emerging studies suggest that its integration into conjugated systems can enhance device performance by optimizing charge transport and emission characteristics.
In addition to its technical applications, CAS No. 887982-06-1 has been studied for its environmental impact. Researchers have investigated its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Findings indicate that under controlled conditions, the compound exhibits low toxicity to aquatic organisms, making it a safer alternative to some traditional chemical agents.
The versatility of 6-(3-(Trifluoromethyl)phenyl)picolinic acid lies in its ability to serve as a platform for further chemical modifications. By altering substituents or incorporating additional functional groups, chemists can tailor its properties for specific applications. This adaptability underscores its importance as a key intermediate in organic synthesis.
In conclusion, CAS No. 887982-06-1, or 6-(3-(Trifluoromethyl)phenyl)picolinic acid, represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for addressing contemporary challenges in medicine, materials science, and technology.
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